molecular formula C22H19ClN2O B2557182 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 433698-60-3

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2557182
CAS No.: 433698-60-3
M. Wt: 362.86
InChI Key: XFHHFGRXDOCUNV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could have biological activity given its structural similarity to other biologically active benzimidazoles .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-16-6-8-17(9-7-16)14-25-21-5-3-2-4-20(21)24-22(25)15-26-19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHHFGRXDOCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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